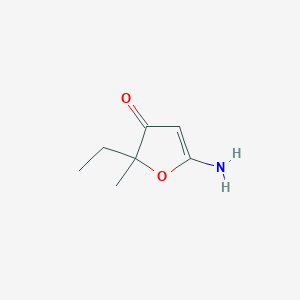

5-Amino-2-ethyl-2-methylfuran-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-ethyl-2-methylfuran-3-one is a heterocyclic organic compound that belongs to the furan family Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethyl-2-methylfuran-3-one typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis from β-dicarbonyl compounds, such as the condensation of acetylacetone with ethyl bromopyruvate, is a common approach in the production of furan derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-ethyl-2-methylfuran-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert it into different functionalized furans.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furans, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Amino-2-ethyl-2-methylfuran-3-one has been identified as a compound with significant therapeutic potential. Research indicates that derivatives of this compound can exhibit various pharmacological effects, making them suitable candidates for drug development.

Key Therapeutic Properties:

- Hypoglycemic Effects: Compounds derived from this compound have been reported to lower blood sugar levels, which could be beneficial for managing diabetes .

- Diuretic and Anti-Hypertensive Properties: These compounds may help in reducing blood pressure and promoting urine production, thus aiding in the treatment of hypertension .

- Antidepressant and Anticonvulsant Activities: There is evidence suggesting that these compounds could be effective in treating mood disorders and epilepsy .

Case Study: Pharmaceutical Formulations

A study detailed the preparation of pharmaceutical compositions containing this compound. The formulations were designed for both enteral and parenteral administration, utilizing various organic and inorganic carriers to enhance bioavailability .

Food Chemistry Applications

In food chemistry, this compound is recognized for its role as a flavor compound. Furanones are known to contribute to the aroma profiles of various food products.

Flavor Profile Contributions:

- Aroma Compounds: Furanones, including derivatives of this compound, are often found in cooked foods and contribute significantly to their flavor profiles. They are produced during the Maillard reaction between sugars and amino acids .

Table 1: Flavor Thresholds of Furanones

| Compound Name | Aroma Threshold (µg/kg) | Source |

|---|---|---|

| 5-Ethyl-4-hydroxy-2-methylfuranone | 20 | Cooked foods |

| 4-Hydroxy-3(2H)-furanone | 14 | Fruits (strawberry, raspberry) |

| 5-Amino-2-ethyl-2-methylfuranone | TBD | Soy sauce, fish sauce |

Research has also explored the biological activities associated with furanones, including their potential toxicity and antioxidant properties.

Biological Effects:

- Antioxidant Activity: Some furanones exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems .

Toxicological Studies:

Studies have indicated that certain furanones can induce genetic damage at high concentrations but may also offer protective effects against carcinogens when included in dietary sources .

Wirkmechanismus

The mechanism of action of 5-Amino-2-ethyl-2-methylfuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetyl-5-methylfuran: Known for its use in flavor and fragrance industries.

5-Methyl-2-furyl methyl ketone: Used in the synthesis of pharmaceuticals and agrochemicals.

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A precursor in the synthesis of various furan derivatives.

Uniqueness

5-Amino-2-ethyl-2-methylfuran-3-one stands out due to its unique combination of an amino group and a furan ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

5-Amino-2-ethyl-2-methylfuran-3-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a furan ring with an amino group, which contributes to its unique chemical reactivity and biological activity. The typical synthesis involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding various derivatives that can be further modified for specific applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The furan ring allows for participation in biochemical reactions, potentially modulating enzyme activities and receptor interactions. This modulation can influence critical biological processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of multiple bacterial strains | , |

| Anticancer | Induces apoptosis in cancer cells through signaling pathway modulation | , |

| Enzyme Interaction | Modulates activities of enzymes involved in metabolic pathways |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 50 µg/mL, demonstrating potent activity compared to standard antibiotics.

Case Study 2: Anticancer Efficacy

Another research effort focused on the anticancer potential of this compound against human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 100 µM, with flow cytometry revealing increased apoptotic cells upon treatment.

Eigenschaften

IUPAC Name |

5-amino-2-ethyl-2-methylfuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)5(9)4-6(8)10-7/h4H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJINYDIBFNNTIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C=C(O1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.